Sporidesmolide V

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

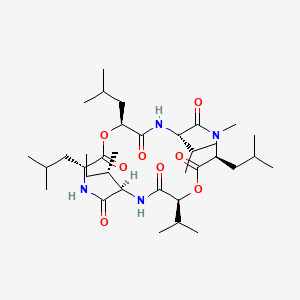

Sporidesmolide V es un compuesto ciclodepsipéptido aislado de los cultivos del hongo Pithomyces chartarum. Es el más no polar de los análogos N-metilados que pertenecen al complejo de hexadepsipéptidos sporidesmolide. La fórmula molecular de this compound es C35H62N4O8, y tiene un peso molecular de 666.5 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Sporidesmolide V se aísla típicamente de los cultivos de Pithomyces chartarum. La biosíntesis implica el uso de aminoácidos D y L, incluyendo aloisoleucina, isoleucina, leucina y dos subunidades de valina. Una de las valinas y una leucina se convierten en el ácido valico correspondiente .

Métodos de producción industrial: La producción industrial de this compound implica cromatografía de partición en fase reversa repetitiva y sublimación al vacío. El análisis elemental y la espectrometría de masas de alta resolución se utilizan para confirmar su fórmula molecular .

Análisis De Reacciones Químicas

Tipos de reacciones: Sporidesmolide V experimenta diversas reacciones químicas, incluyendo reacciones de hidrólisis y degradación.

Reactivos y condiciones comunes:

Hidrólisis ácida: Esta reacción da un mol cada uno de L-valina, D-leucina, D-aloisoleucina y L-N-metil leucina.

Hidrólisis alcalina suave: Esta reacción produce dos ácidos sporidesmólicos con pesos moleculares de 344 y 358.

Productos principales formados:

Aplicaciones Científicas De Investigación

Sporidesmolide V no se ha investigado ampliamente por su actividad biológica. Se utiliza en varios campos de investigación científica, incluyendo:

Química: Como compuesto modelo para estudiar ciclodepsipéptidos.

Biología: Para comprender la biosíntesis de productos naturales complejos.

Medicina: Posibles aplicaciones en el descubrimiento y desarrollo de fármacos.

Industria: Utilizado en la producción de productos químicos especializados

Mecanismo De Acción

El mecanismo de acción de Sporidesmolide V no está bien documentado. Como ciclodepsipéptido, es probable que interactúe con objetivos moleculares específicos y vías involucradas en la síntesis y degradación de proteínas. Se necesita más investigación para dilucidar su mecanismo de acción exacto .

Comparación Con Compuestos Similares

Sporidesmolide V es parte del complejo sporidesmolide, que incluye varios otros ciclodepsipéptidos como Sporidesmolide I, Sporidesmolide II, Sporidesmolide III y Sporidesmolide IV. Estos compuestos comparten características estructurales similares pero difieren en su composición de aminoácidos y polaridad. This compound es único debido a su mayor peso molecular y naturaleza no polar .

Compuestos similares:

- Sporidesmolide I

- Sporidesmolide II

- Sporidesmolide III

- Sporidesmolide IV

This compound destaca por su vía biosintética única y sus propiedades estructurales, lo que lo convierte en un compuesto valioso para la investigación científica .

Propiedades

IUPAC Name |

(3S,6S,9S,12R,15R,18S)-15-[(2S)-butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H62N4O8/c1-14-23(12)28-31(41)36-24(15-18(2)3)34(44)46-26(17-20(6)7)30(40)37-27(21(8)9)33(43)39(13)25(16-19(4)5)35(45)47-29(22(10)11)32(42)38-28/h18-29H,14-17H2,1-13H3,(H,36,41)(H,37,40)(H,38,42)/t23-,24+,25-,26-,27-,28+,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGMHZCDRCPQDM-DFTYQABXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)CC(C)C)C)C(C)C)CC(C)C)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1)C(C)C)CC(C)C)C)C(C)C)CC(C)C)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H62N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Sporidesmolide V and where is it found?

A1: this compound is a cyclodepsipeptide, a type of molecule containing both amide and ester bonds in a cyclic structure. It is one of at least five cyclodepsipeptides found within the total sporidesmolide fraction produced by the fungus Pithomyces chartarum. []

Q2: What is the structure of this compound?

A2: this compound is characterized as: cyclo-2-oxyisovaleryl-D-alloisoleucyl-D-leucyl-2-oxyisocaproyl-L-valyl-L-N-methylleucyl. [] Further research is needed to fully elucidate its structural formula, molecular weight, and spectroscopic data.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)